molecular formula C20H17N3O3S B2383313 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide CAS No. 893991-09-8

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide

Cat. No.: B2383313
CAS No.: 893991-09-8
M. Wt: 379.43
InChI Key: ZIMODRFACSGENP-UHFFFAOYSA-N
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Description

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antiviral, and antitubercular properties . The structure of this compound includes an imidazo[2,1-b]thiazole moiety, which is fused with a phenyl ring and further substituted with a dimethoxybenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide typically involves the reaction of 2-aminothiazole with α-halocarbonyl compounds . One common method includes the use of 3-bromo-2-oxopropanoic acid, which reacts with aminothiazole to form the imidazo[2,1-b]thiazole core . This intermediate is then coupled with 4-aminophenyl-2,4-dimethoxybenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of imidazo[2,1-b]thiazole derivatives often employs continuous flow systems to enhance efficiency and yield . This method involves a multistage reactor system where intermediate compounds are synthesized and processed without isolation, leading to a streamlined and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[2,1-b]thiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted phenyl or imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

Biological Activity

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide is a compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C16_{16}H16_{16}N4_{4}O3_{3}S
IUPAC Name : this compound

Structural Characteristics

The compound features a complex heterocyclic structure that includes an imidazo[2,1-b][1,3]thiazole moiety. This structure is crucial for its biological activity as it allows interaction with various molecular targets involved in cellular signaling pathways.

The primary mechanism of action involves the inhibition of specific kinases and enzymes that are critical in cancer progression and microbial resistance. The compound induces cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds related to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (µM)Mechanism of Action
SUIT-25.11Inhibition of cell proliferation
Panc-110.8Induction of apoptosis
Capan-18.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits promising activity against several bacterial strains and fungi.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Mycobacterium tuberculosis3.125
Staphylococcus aureus15
Candida albicans20

Additional Biological Activities

Beyond anticancer and antimicrobial effects, this compound has shown antioxidant properties that may contribute to its therapeutic potential.

Study 1: Anticancer Efficacy

A recent study focused on the antiproliferative effects of this compound on pancreatic ductal adenocarcinoma (PDAC) cells. The results indicated that the compound significantly inhibited cell growth and migration in vitro.

Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy against Mycobacterium tuberculosis. The compound exhibited potent activity with a low MIC value compared to standard treatments.

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-25-15-7-8-16(18(11-15)26-2)19(24)21-14-5-3-13(4-6-14)17-12-23-9-10-27-20(23)22-17/h3-12H,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMODRFACSGENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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